molecular formula C17H11N3O2S B4898327 2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No. B4898327
M. Wt: 321.4 g/mol
InChI Key: VCFWANJYTCYKEC-UHFFFAOYSA-N
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Description

2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is not fully understood. However, studies have suggested that it may exert its anticancer activity through various mechanisms, including the inhibition of DNA topoisomerase II and the induction of oxidative stress in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity, which may be beneficial in the treatment of various oxidative stress-related diseases. It has also been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile in lab experiments is its potential as an anticancer agent. This compound exhibits cytotoxic activity against various cancer cell lines, which makes it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile. One area of interest is the development of more efficient synthesis methods that yield higher yields and purities of the compound. Another area of interest is the study of the mechanism of action of this compound, which may lead to the development of more effective anticancer drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, which may lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has been achieved using various methods. One of the most common methods involves the reaction of 2-thiophenecarboxaldehyde, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a catalyst such as piperidine. The reaction proceeds through a multicomponent reaction that yields the desired compound in good yield and purity.

Scientific Research Applications

2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has been studied for its potential applications in the field of medicine. One of the main areas of interest is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key feature of many anticancer drugs.

properties

IUPAC Name

2-amino-5-oxo-4-thiophen-2-yl-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c18-8-10-13(12-6-3-7-23-12)14-15(22-16(10)19)9-4-1-2-5-11(9)20-17(14)21/h1-7,13H,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFWANJYTCYKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=CS4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5397806

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